2-(Cyanomethyl)terephthalic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

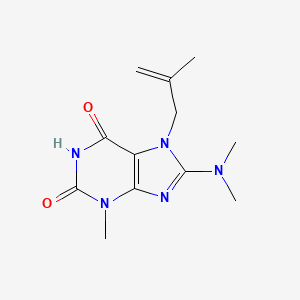

2-(Cyanomethyl)terephthalic acid is a derivative of terephthalic acid, which is a significant monomer used in the production of polyesters and plastics. The presence of the cyanomethyl group in the molecule could potentially introduce unique properties and reactivity due to the nitrile functionality.

Synthesis Analysis

The synthesis of terephthalic acid derivatives can be achieved through various methods. One approach is the selective oxidation of p-cymene, which is derived from biodegradable terpenes like limonene or eucalyptol, into terephthalic acid using a Mn-Fe mixed-oxide heterogeneous catalyst . Although this study does not directly address the synthesis of this compound, it provides insights into sustainable methods for synthesizing terephthalic acid, which could be a precursor for further functionalization to obtain the cyanomethyl derivative.

Molecular Structure Analysis

A new crystalline modification of terephthalic acid has been reported, which is obtained by heating the commercially available triclinic modification or by thermal hydrolysis of p-dicyanobenzene . This modification crystallizes in a monoclinic system and exhibits an orientational disorder in the carboxyl groups. While this study does not directly discuss this compound, it provides valuable information on the structural aspects of terephthalic acid, which could be relevant when considering the molecular structure of its cyanomethyl derivative.

Chemical Reactions Analysis

The chemical reactivity of terephthalic acid derivatives is influenced by the functional groups attached to the aromatic ring. In the context of this compound, the nitrile group could undergo various chemical transformations, such as hydrolysis to carboxylic acids or reduction to primary amines. However, the provided papers do not detail specific reactions involving the cyanomethyl group on terephthalic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from terephthalic acid can be tailored by incorporating different functional groups. For instance, poly(2-cyano-1,4-phenylene terephthalamide) and its copolymers exhibit varying degrees of solubility, molecular weight, and thermal stability depending on the cyano-monomer content . These properties are crucial for determining the material's suitability for specific applications. Although not directly related to this compound, these findings suggest that the introduction of the cyanomethyl group could similarly affect the physical and chemical properties of the resulting compounds.

Wissenschaftliche Forschungsanwendungen

Shape-Memory and Self-Healing Effects : Terephthalic acid exhibits extraordinary mechanical compliance, allowing it to reversibly shape-shift. This mechanosalient effect is due to the rapid reshaping of crystal domains, and these materials can regain their shape and recover their macroscopic integrity, similar to shape-memory and self-healing polymers (Karothu et al., 2016).

Catalytic Production for Polyester Monomer : 2,5-Furandicarboxylic acid (FDCA), a derivative of terephthalic acid, is a hot research topic due to its potential as a replacement for terephthalic acid in polyesters. This research area explores biomass-based polyester alternatives to petroleum-based options (Zhang et al., 2015).

Use in Fluorescent Sensors : Modified terephthalic acid derivatives, like 2-amino-terephthalic acid, are being used in the construction of Metal Organic Frameworks (MOFs) for the sensitive detection of metal ions like Fe3+ and Cu2+. This involves the use of carbon quantum dots to enhance the fluorescence properties of these MOFs (Fan et al., 2020).

Photocatalytic Degradation : Terephthalic acid has been studied for its photocatalytic degradation using various advanced oxidation processes. This research is vital for understanding the effective removal of toxic terephthalic acid from wastewater and environmental samples (Thiruvenkatachari et al., 2007).

Catalytic Applications in Organic Synthesis : Terephthalic acid derivatives have been used in the synthesis of copper complexes, which act as heterogeneous catalysts for organic reactions like the diastereoselective Henry reaction in aqueous mediums (Karmakar et al., 2014).

Wirkmechanismus

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of Suzuki–Miyaura coupling reactions, 2-(Cyanomethyl)terephthalic acid may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that similar compounds have been implicated in the biodegradation of polyethylene terephthalate (pet), a common plastic . In this context, the compound may play a role in the breakdown of PET into terephthalic acid and other metabolites .

Result of Action

In the context of pet degradation, the compound may contribute to the breakdown of pet into terephthalic acid and other metabolites .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the context of Suzuki–Miyaura coupling reactions, the success of the reaction is attributed to a combination of exceptionally mild and functional group tolerant reaction conditions .

Biochemische Analyse

Biochemical Properties

2-(Cyanomethyl)terephthalic acid plays a role in biochemical reactions, particularly in the Suzuki–Miyaura coupling . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst . The compound interacts with enzymes, proteins, and other biomolecules, contributing to the overall biochemical reaction .

Cellular Effects

Related compounds such as terephthalic acid have been shown to influence cell function . For instance, terephthalic acid has been found to increase the ERα: ERβ ratio in multiple HRBEC samples, suggesting an estrogenic effect .

Molecular Mechanism

The molecular mechanism of this compound involves its participation in the Suzuki–Miyaura coupling reaction . This reaction involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Temporal Effects in Laboratory Settings

Related compounds such as terephthalic acid have been studied for their stability and degradation .

Dosage Effects in Animal Models

Studies on related compounds such as terephthalic acid have shown that exposure to this compound can lead to changes in the expression of CYP4B1 mRNA in rat liver, kidney, and bladder .

Metabolic Pathways

Related compounds such as terephthalic acid are known to be involved in the enzymatic degradation of PET, which involves the hydrolysis of ester bonds .

Transport and Distribution

Related compounds such as terephthalic acid are known to be readily biodegradable and may undergo rapid and complete mineralisation in aerobic compartments of aquatic and terrestrial environments .

Subcellular Localization

Tools such as DeepLoc 2.0 can predict the subcellular localization of eukaryotic proteins .

Eigenschaften

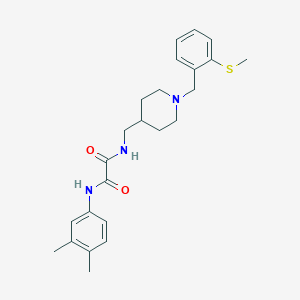

IUPAC Name |

2-(cyanomethyl)terephthalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c11-4-3-6-5-7(9(12)13)1-2-8(6)10(14)15/h1-2,5H,3H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMCIMFPZISSIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)CC#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methoxy-1-methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrazole-4-carboxamide](/img/structure/B2528824.png)

![2-[(1-Methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetic acid](/img/structure/B2528828.png)

![6-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one](/img/structure/B2528831.png)

![(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2528834.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2528836.png)

![3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2528840.png)

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2528841.png)